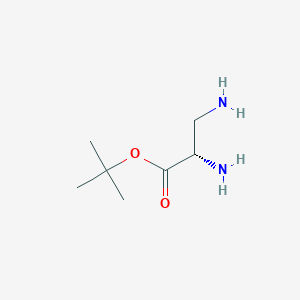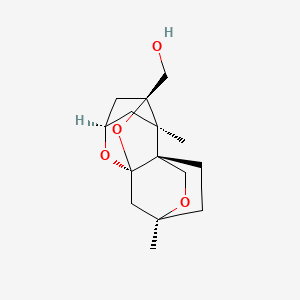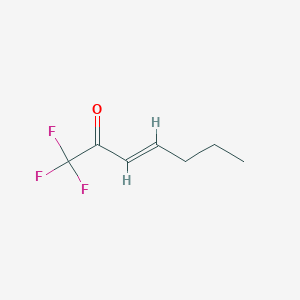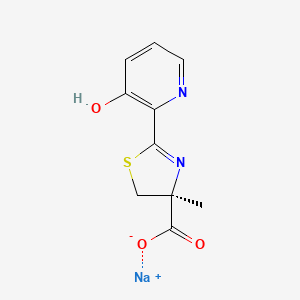
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene-graft-maleic anhydride (PSEBMA) is a thermoplastic triblock copolymer . It contains 2 wt% of maleic anhydride moieties and is known for its excellent mechanical, chemical, and thermal stability . It has been used for assembling elastomeric membranes with specific adsorption abilities .
Synthesis Analysis
PSEBMA can be synthesized via Friedel–Crafts bromoalkylation, substitution with malonate esters, and heterogeneous ester hydrolysis . Covalently crosslinked membranes can be obtained by condensation of maleic anhydride units with bisamine linkers, leading to amide and imide bonds formation .Molecular Structure Analysis
The molecular structure of PSEBMA involves a combination of polystyrene, poly(ethylene-ran-butylene), and maleic anhydride. The maleic anhydride moieties provide covalent reticulation/functionalization points to the materials .Chemical Reactions Analysis
Functionalization of PSEBMA membranes can be achieved by covalent reaction with β-aminocyclodextrins (CD), enabling cumulating elastomeric properties with host–guest complexation abilities .Physical And Chemical Properties Analysis
PSEBMA has a density of 0.91 g/mL at 25 °C and a viscosity of 1,500 cP, 20 % in toluene . Tuning the molecular weight and the stoichiometric ratio of bisamine linkers enables controlling the mechanical properties of elastomeric membranes .作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE can be achieved through a three-step process. The first step involves the synthesis of polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene (SEBS) copolymer. The second step involves the functionalization of SEBS with maleic anhydride (MA) to obtain SEBS-g-MA. The final step involves the hydrolysis of SEBS-g-MA to obtain the desired product.", "Starting Materials": [ "Styrene", "Ethylene", "Butylene", "Sodium naphthalenide", "Maleic anhydride", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of SEBS copolymer", "1. Dissolve styrene, ethylene, and butylene in toluene.", "2. Add sodium naphthalenide as a catalyst.", "3. Heat the mixture under nitrogen atmosphere for several hours.", "4. Cool the mixture and precipitate the copolymer with methanol.", "Step 2: Functionalization of SEBS with MA", "1. Dissolve SEBS copolymer in toluene.", "2. Add maleic anhydride and heat the mixture under nitrogen atmosphere.", "3. Cool the mixture and precipitate the product with methanol.", "Step 3: Hydrolysis of SEBS-g-MA", "1. Dissolve SEBS-g-MA in water.", "2. Add hydrochloric acid to adjust the pH to 2-3.", "3. Add sodium hydroxide to adjust the pH to 7-8.", "4. Heat the mixture under reflux for several hours.", "5. Cool the mixture and precipitate the product with methanol." ] } | |
CAS 编号 |
124578-11-6 |
产品名称 |
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE |
分子式 |
C9H10BrNO2 |
分子量 |
0 |
产品来源 |
United States |
Q & A
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






